4-(Azetidin-1-yl)-3-fluorobenzaldehyde
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Overview
Description
4-(Azetidin-1-yl)-3-fluorobenzaldehyde is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a benzaldehyde moiety with a fluorine atom at the meta position. Azetidines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-3-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the benzaldehyde moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids react with boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(Azetidin-1-yl)-3-fluorobenzoic acid.
Reduction: Formation of 4-(Azetidin-1-yl)-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
4-(Azetidin-1-yl)-3-chlorobenzaldehyde: Similar structure with a chlorine atom instead of fluorine.
4-(Azetidin-1-yl)-3-bromobenzaldehyde: Similar structure with a bromine atom instead of fluorine.
4-(Azetidin-1-yl)-3-methylbenzaldehyde: Similar structure with a methyl group instead of fluorine.
Uniqueness: 4-(Azetidin-1-yl)-3-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C10H10FNO |
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Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-6-8(7-13)2-3-10(9)12-4-1-5-12/h2-3,6-7H,1,4-5H2 |
InChI Key |
UUDNUFMFJKBJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
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